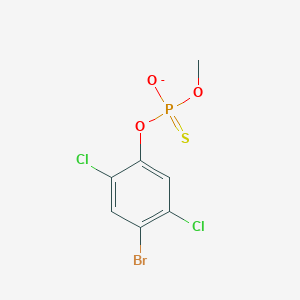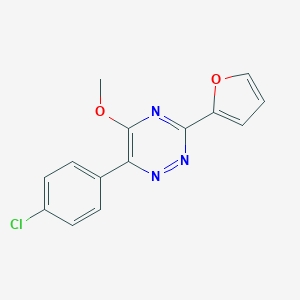![molecular formula C23H31NO4S B262426 2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one (also known as DIPO) is a chemical compound that has been studied for its potential applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. DIPO has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.
作用機序
DIPO has been shown to act as a nucleophile in various reactions, such as the addition of nucleophiles to carbonyl compounds. It has also been used as a catalyst in several reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects:
DIPO has been shown to have no significant toxic effects on human cells, and it has been used in several in vitro studies. It has been shown to inhibit the growth of cancer cells, including breast cancer cells, and has been investigated as a potential anticancer agent. DIPO has also been shown to have antiviral and antibacterial properties.
実験室実験の利点と制限
DIPO has several advantages as a reagent in laboratory experiments. It is stable and easy to handle, and it has been shown to be effective in various reactions. However, it has some limitations, including its high cost and limited availability.
将来の方向性
DIPO has several potential future directions in scientific research. It could be further investigated as a potential anticancer agent, and its antiviral and antibacterial properties could be explored further. DIPO could also be used in the synthesis of new compounds with potential biological activity, and its use as a catalyst could be further investigated. Additionally, more efficient and cost-effective synthesis methods could be developed to increase its availability and reduce its cost.
In conclusion, DIPO is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis methods, mechanism of action, physiological effects, advantages, and limitations for lab experiments have been investigated in several studies. DIPO has several potential future directions in scientific research, and it could be further investigated as a potential anticancer agent, antiviral and antibacterial agent, and catalyst in various reactions.
合成法
DIPO can be synthesized using different methods, including the reaction of 4-isopropylbenzenesulfonyl chloride with 2,6-ditert-butyl-4-hydroxyphenylhydrazone, followed by oxidation with manganese dioxide. Another method involves the reaction of 2,6-ditert-butyl-4-phenylphenol with 4-isopropylbenzenesulfonyl chloride and hydroxylamine-O-sulfonic acid.
科学的研究の応用
DIPO has been studied for its potential applications in scientific research, particularly in the field of organic synthesis. It has been used as a reagent in the synthesis of various compounds, including pyridines, pyrazoles, and isoxazoles. DIPO has also been used in the synthesis of biologically active compounds, such as antiviral and antibacterial agents.
特性
製品名 |
2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one |
|---|---|
分子式 |
C23H31NO4S |
分子量 |
417.6 g/mol |
IUPAC名 |
[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C23H31NO4S/c1-15(2)16-9-11-18(12-10-16)29(26,27)28-24-17-13-19(22(3,4)5)21(25)20(14-17)23(6,7)8/h9-15H,1-8H3 |
InChIキー |
KCNLIPMOPSONRT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



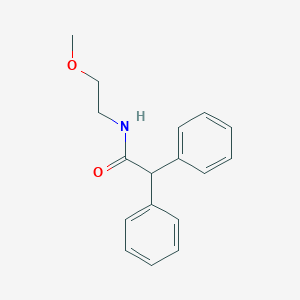
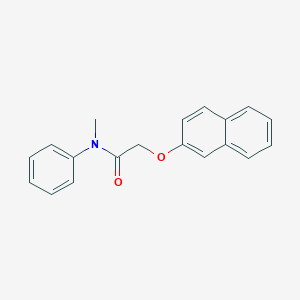
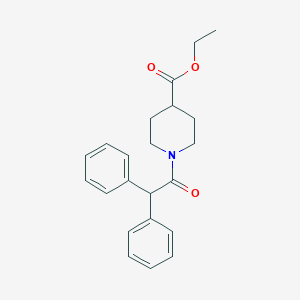
![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
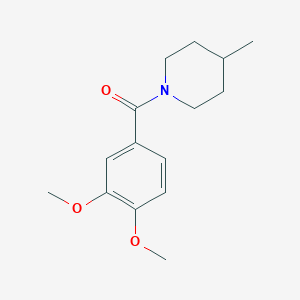

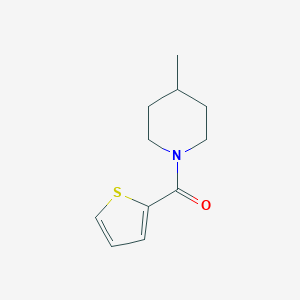
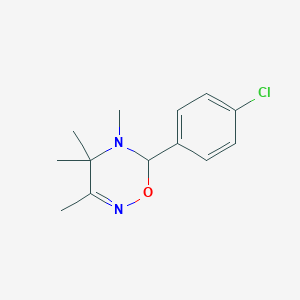
![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)
